Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate
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Overview
Description
Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group, a methylamino group, and a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate typically involves the reaction of indene derivatives with appropriate reagents to introduce the ethyl ester and methylamino groups. . The reaction conditions often require the use of solvents such as ethanol or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene core to a fully saturated cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate include other indene derivatives with different substituents, such as:
- Ethyl 1-(ethylamino)-2,3-dihydro-1h-indene-1-carboxylate
- Ethyl 1-(dimethylamino)-2,3-dihydro-1h-indene-1-carboxylate
- Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 1-(methylamino)-2,3-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-12(15)13(14-2)9-8-10-6-4-5-7-11(10)13/h4-7,14H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABEDRMAZTIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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